molecular formula C14H18NO4P B6615822 5-Diethylphosphonomethyl-2-phenyl oxazole CAS No. 89102-79-4

5-Diethylphosphonomethyl-2-phenyl oxazole

Cat. No.: B6615822
CAS No.: 89102-79-4
M. Wt: 295.27 g/mol
InChI Key: CNAWNMRETZLNQE-UHFFFAOYSA-N
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Description

5-Diethylphosphonomethyl-2-phenyl oxazole is a versatile chemical compound with significant potential in various scientific research fields. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its stability and diverse applications in medicinal chemistry, material science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diethylphosphonomethyl-2-phenyl oxazole typically involves the use of phosphonomethylation and arylation reactions. One common method includes the reaction of diethyl phosphite with a suitable oxazole precursor under controlled conditions. The reaction is often catalyzed by palladium or nickel catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Diethylphosphonomethyl-2-phenyl oxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5-Diethylphosphonomethyl-2-phenyl oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in material science for the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5-Diethylphosphonomethyl-2-phenyl oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or suppression of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl oxazole: A simpler oxazole derivative with similar structural features but lacking the phosphonomethyl group.

    5-Methyl-2-phenyl oxazole: Another oxazole derivative with a methyl group at the 5-position instead of the phosphonomethyl group.

    5-Ethyl-2-phenyl oxazole: Similar to 5-Diethylphosphonomethyl-2-phenyl oxazole but with an ethyl group at the 5-position.

Uniqueness

This compound is unique due to the presence of the diethylphosphonomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

5-(diethoxyphosphorylmethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)11-13-10-15-14(19-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAWNMRETZLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=C(O1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706254
Record name Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-79-4
Record name Phosphonic acid, [(2-phenyl-5-oxazolyl)methyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89102-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloromethyl-2-phenyl oxazole (870 mgs, 4.50 mmol) and triethylphosphite (1.17 ml, 6.75 mmol) were heated at reflux for 3 h, cooled, the excess triethylphosphite removed under reduced pressure and the residue column chormatographed (0 to 5% MeOH/CH2Cl2, 10 g silica) to give the title compound (794 mgs, 2.69 mmol, 60%); δH (CDCl3) 1.30 (6H, t, J 7 Hz, OCH2CH3), 3.30 (2H, d, JP-H 22 Hz, CH2 --P) 4.10 (4H, m, OCHH2CH3), 7.00 (1H, d, JP-H 3 Hz, CH-4), 7.40 (3H, m, Ph), 8.00 (2H, m, Ph).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Yield
60%

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